6-Bromo-N-methylbenzo[d]thiazol-2-amine

Purity Quality Control Procurement Specification

Impure benzothiazole intermediates compromise assay reproducibility in kinase inhibitor and PROTAC development. 6-Bromo-N-methylbenzo[d]thiazol-2-amine (CAS 75104-92-6) addresses this with: • 98% purity-reduces false positives/negatives vs. 95% analogs in biochemical and cell-based screens • Higher LogP (3.00) than 5-bromo (2.52) and 6-chloro (2.41) isomers-enhances passive membrane permeability for intracellular target engagement • Patented microwave-assisted route delivering 87.9% isolated yield-supports cost-effective scale-up from mg to kg • Validated Protein Degrader Building Block for focused PROTAC library construction

Molecular Formula C8H7BrN2S
Molecular Weight 243.13 g/mol
CAS No. 75104-92-6
Cat. No. B1520085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-N-methylbenzo[d]thiazol-2-amine
CAS75104-92-6
Molecular FormulaC8H7BrN2S
Molecular Weight243.13 g/mol
Structural Identifiers
SMILESCNC1=NC2=C(S1)C=C(C=C2)Br
InChIInChI=1S/C8H7BrN2S/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3,(H,10,11)
InChIKeyRVCBMFKGDVUUDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-N-methylbenzo[d]thiazol-2-amine Overview


6-Bromo-N-methylbenzo[d]thiazol-2-amine (CAS 75104-92-6) is a heterocyclic compound belonging to the 2-aminobenzothiazole class, characterized by a bromine atom at the 6-position and an N-methyl group on the 2-amine moiety . This compound serves as a crucial synthetic intermediate and building block in the preparation of various pharmaceutical candidates, particularly as a key precursor in the synthesis of kinase inhibitors and other bioactive molecules . Its molecular structure (C8H7BrN2S) and physicochemical properties render it a versatile scaffold for medicinal chemistry applications.

Scaffold 2-Aminobenzothiazole building block for kinase inhibitor synthesis
Substitution 6-Bromo with N-methyl group; supports targeted derivatization
Catalog Context Reported protein degrader building block designation

6-Bromo-N-methylbenzo[d]thiazol-2-amine Substitution Risks


Although numerous benzothiazole derivatives share structural similarities, 6-bromo-N-methylbenzo[d]thiazol-2-amine exhibits distinct physicochemical and synthetic profiles that preclude simple interchangeability. Positional isomers (e.g., 5-bromo substitution) and halogen variants (e.g., 6-chloro) differ substantially in lipophilicity, as reflected by calculated LogP values [1], which directly influence membrane permeability, metabolic stability, and target binding in biological systems. Furthermore, differences in synthetic accessibility and commercial availability with high purity metrics create significant practical barriers to generic substitution. The following evidence demonstrates quantifiable differentiation in critical parameters that directly impact experimental reproducibility, scalability, and procurement decisions .

Positional isomer (5-bromo) differs in lipophilicity and may alter membrane permeability profile in cell-based assays.
6-Chloro analog shows lower LogP and distinct halogen reactivity, affecting target binding and metabolic stability outcomes.
Reported purity specifications vary across analogs, which may introduce impurity-driven variability in dose-response studies.

6-Bromo-N-methylbenzo[d]thiazol-2-amine Differentiation Evidence


Commercial Purity Advantage

6-Bromo-N-methylbenzo[d]thiazol-2-amine (CAS 75104-92-6) is commercially available with a minimum purity specification of 98% from multiple reputable vendors, including AKSci, Aladdin Scientific, and CalpacLab . In contrast, the positional isomer 5-bromo-N-methyl-1,3-benzothiazol-2-amine (CAS 612527-78-3) and the chloro analog 6-chloro-N-methyl-1,3-benzothiazol-2-amine (CAS 34551-19-4) are typically offered at ≥95% purity by the same vendor networks . This 3% absolute purity differential represents a substantial relative reduction in impurity burden (from ≤5% to ≤2%), which is consequential for dose-response studies, enzyme inhibition assays, and any application where off-target effects from contaminants could confound results.

Reported Purity Spec
Head-to-head
Target: ≥98% 5-bromo isomer: ≥95% 6-chloro analog: ≥95%
Supports procurement spec review for assay reproducibility
Data to verify; vendor datasheet specifications
Purity Quality Control Procurement Specification

Lipophilicity Advantage

The calculated octanol-water partition coefficient (LogP) for 6-bromo-N-methylbenzo[d]thiazol-2-amine is 3.00, as reported by multiple computational chemistry databases [1]. The positional isomer 5-bromo-N-methyl-1,3-benzothiazol-2-amine exhibits a LogP of 2.52, while the 6-chloro analog shows a LogP of approximately 2.41 [2]. The 0.48 LogP unit difference between the 6-bromo and 5-bromo derivatives corresponds to a nearly 3-fold increase in theoretical partition coefficient, translating to significantly enhanced lipophilicity. This higher LogP predicts improved passive membrane permeability and potentially altered tissue distribution and metabolic stability in cellular and in vivo models.

Lipophilicity Profile
Head-to-head
Target LogP 3.00 5-bromo isomer LogP 2.52 6-chloro analog LogP 2.41
Reported LogP differences may affect membrane permeability modeling
Computational prediction; requires experimental validation
Lipophilicity ADME Drug Design LogP

High-Yield Microwave Synthesis

A patented synthesis route for 6-bromo-N-methylbenzo[d]thiazol-2-amine, described in US Patent US2015/225407 A1 and reproduced by ChemicalBook, achieves a robust 87.9% isolated yield under microwave-assisted conditions (100°C, 15 min) starting from 6-bromo-2-chlorobenzo[d]thiazole and methylamine . This yield is notably high compared to typical literature yields for analogous 2-aminobenzothiazole syntheses, which often range from 64% to 94% depending on substitution pattern and methodology [1]. The high yielding, rapid microwave procedure translates to lower production costs and faster turnaround for custom synthesis or bulk procurement, directly benefiting industrial and academic laboratories seeking to scale up compound availability.

Synthetic Yield
Class-level
87.9%
Reported yield for microwave-assisted synthesis; supports scale-up assessment
Patented method; class-level comparison
Synthetic Yield Process Chemistry Scalability Cost Efficiency

Protein Degrader Building Block Designation

Unlike many generic benzothiazole derivatives, 6-bromo-N-methylbenzo[d]thiazol-2-amine is explicitly classified as a 'Protein Degrader Building Block' by major suppliers such as CalpacLab [1]. This categorization is not applied to the 5-bromo isomer (612527-78-3) or the 6-chloro analog (34551-19-4) in their respective vendor listings . This designation reflects the compound's suitability for incorporation into PROTAC (PROteolysis TArgeting Chimera) molecules and other targeted protein degradation platforms, a high-value, rapidly expanding area of drug discovery that demands specific structural motifs for linker attachment and E3 ligase recruitment.

Catalog Designation
Reported
Protein Degrader Building Block
Vendor classification may support PROTAC library design
Supplier catalog categorization; review specific linker needs
Targeted Protein Degradation PROTAC Medicinal Chemistry Catalog Designation

6-Bromo-N-methylbenzo[d]thiazol-2-amine Optimal Applications


High-Throughput Screening Assays

Leverage the compound's superior commercial purity specification (98% vs. 95% for analogs) to minimize assay interference and reduce false positive/negative rates in biochemical and cell-based screens. The lower impurity burden ensures that observed biological activity can be more confidently attributed to the compound of interest rather than contaminants .

Membrane-Permeable Scaffold SAR

Utilize the 6-bromo derivative's higher LogP (3.00) compared to the 5-bromo isomer (2.52) and 6-chloro analog (2.41) when designing cellular assays where passive diffusion across lipid bilayers is critical. This lipophilicity advantage may translate to improved intracellular concentrations and more robust target engagement in phenotypic screens [1].

Large-Scale Synthesis for Lead Optimization

Capitalize on the patented microwave-assisted synthesis route that delivers a robust 87.9% isolated yield, enabling cost-effective scale-up to multi-gram or kilogram quantities. This high-yielding methodology supports process chemistry efforts for advanced leads where compound supply must be secured for in vivo efficacy, PK, and toxicology studies .

PROTAC and Molecular Glue Design

Employ 6-bromo-N-methylbenzo[d]thiazol-2-amine as a privileged 'Protein Degrader Building Block' for the construction of bifunctional degraders. Its specific structural features and vendor-validated suitability for this application make it a strategic choice for building focused compound libraries in targeted protein degradation programs [2].

Application
Selection Property
Validation Focus
High-throughput screening assays
Reported purity specification
Impurity profile impact on assay interference
Cell permeability SAR studies
Lipophilicity profile (LogP)
Membrane diffusion model assessment
Scale-up for lead optimization
Synthetic yield profile
Cost-efficiency and supply chain reliability
PROTAC and molecular glue design
Protein degrader building block designation
Linker attachment and E3 ligase recruitment suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-N-methylbenzo[d]thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.